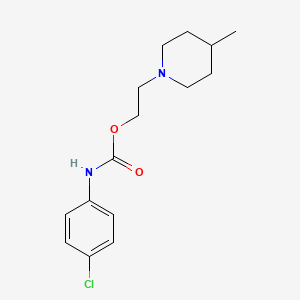

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-12-6-8-18(9-7-12)10-11-20-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKORWDCSLRDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

p-Nitrophenyl Chloroformate-Mediated Synthesis

A widely used method involves activating the alcohol precursor (2-(4-methylpiperidin-1-yl)ethanol) with p-nitrophenyl chloroformate (PNPCOCl) to form a reactive mixed carbonate intermediate. This intermediate subsequently reacts with 4-chloroaniline under basic conditions (e.g., triethylamine or DMAP) to yield the carbamate.

Procedure :

-

Activation Step :

-

Aminolysis :

Benzotriazole-Based Carbonates

Benzotriazole-1-yl-oxycarbonyl derivatives (e.g., BTBC) offer enhanced stability compared to PNPCOCl. BTBC reacts with 2-(4-methylpiperidin-1-yl)ethanol in acetonitrile, followed by aminolysis with 4-chloroaniline in the presence of DMAP. This method minimizes side reactions and improves yields (82–88%).

Three-Component Coupling with Carbon Dioxide

Direct Carbamation Using CO₂

A solvent-free approach employs cesium carbonate and tetrabutylammonium iodide (TBAI) to catalyze the reaction between 2-(4-methylpiperidin-1-yl)ethyl bromide, 4-chloroaniline, and CO₂. The mechanism proceeds via nucleophilic attack of the amine on the alkyl halide, followed by CO₂ insertion to form the carbamate.

Optimized Conditions :

-

Solvent : Anhydrous DMF

-

Catalysts : Cs₂CO₃ (2 eq), TBAI (0.1 eq)

-

CO₂ Pressure : 1 atm (balloon)

-

Temperature : 80°C, 24 hours

Advantages :

Carbonyldiimidazole (CDI)-Mediated Route

CDI activates the alcohol precursor, forming an imidazolide intermediate that reacts with 4-chloroaniline. This method is advantageous for moisture-sensitive substrates.

Steps :

-

Imidazolide Formation :

-

2-(4-Methylpiperidin-1-yl)ethanol (1 eq) and CDI (1.2 eq) are refluxed in THF for 2 hours.

-

-

Aminolysis :

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| PNPCOCl Activation | PNPCOCl, TEA | 65–78 | High | Moderate |

| BTBC-Mediated | BTBC, DMAP | 82–88 | Very High | High |

| CO₂ Coupling | Cs₂CO₃, TBAI | 70–75 | Moderate | High |

| CDI Route | CDI, THF | 80–85 | High | Moderate |

Key Observations :

-

BTBC and CDI methods offer superior yields and purity but require specialized reagents.

-

CO₂ coupling is environmentally favorable but necessitates precise control of gas pressure.

Industrial-Scale Considerations

The patent WO2009057133A2 highlights solvent and base selection for large-scale synthesis. For instance:

-

Solvents : Toluene or DMF (enhance reaction rates).

-

Bases : Potassium carbonate or diisopropylethylamine (minimize byproducts).

Case Study :

A pilot-scale synthesis using BTBC in DMF achieved 85% yield with 99.5% purity after crystallization.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It is explored for its use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Derivatives with N-(4-Chlorophenyl) Groups

Several carbamates share the N-(4-chlorophenyl)carbamate backbone but differ in substituents, impacting physicochemical and pharmacological profiles:

Key Findings :

- The piperidinyl-ethyl chain in the target compound likely improves target selectivity compared to simpler alkyl chains (e.g., butyl or prop-2-ynyl derivatives).

Piperidine-Containing Analogs

Piperidine derivatives are common in drug design. The target compound shares structural motifs with the following:

N-(2,6-Dichlorophenyl)-2-(4-Methyl-1-piperidinyl)acetamide (LIA)

- Structure : Acetamide-linked 4-methylpiperidine to dichlorophenyl.

- Pharmacology : LIA demonstrates local anesthetic activity comparable to lidocaine but with prolonged duration due to reduced metabolism .

- Comparison :

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine)

- Structure : Pyrrolidinyl-ethyl chain with dichlorophenyl.

- Comparison :

Halogen-Substituted Derivatives

tert-Butyl(2-{[2-(4-Chlorophenyl)-1-Iodopropan-2-yl]oxy}ethyl)carbamate

- Structure : Iodine substituent and tert-butyl carbamate.

- Properties : Higher molecular weight (448.7 g/mol) and density (1.443 g/cm³) due to iodine .

- Comparison :

- The iodine atom in this compound increases steric hindrance and polarizability compared to the target’s methylpiperidine group.

- The tert-butyl group may enhance metabolic stability but reduce aqueous solubility .

Biological Activity

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and has been studied for its interactions with various biological targets, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.8 g/mol. The structural features that contribute to its biological activity include:

- Piperidine Ring : A nitrogen-containing heterocycle that can interact with neurotransmitter receptors.

- Chlorophenyl Group : This substitution may enhance lipophilicity and receptor binding affinity.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors in the central nervous system (CNS). It is hypothesized to act as an inhibitor or modulator, influencing pathways related to neurotransmission and potentially exhibiting neuroprotective effects.

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological properties:

- CNS Activity : Studies suggest potential efficacy in treating neurological disorders by modulating neurotransmitter systems.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection.

- Anticancer Potential : Preliminary research indicates that derivatives of carbamates, including this compound, may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Neuroprotection | In vitro assays | Reduced oxidative stress in neuronal cells |

| Study 2 | Anticancer activity | Cell viability assays | Induced apoptosis in FaDu hypopharyngeal tumor cells |

| Study 3 | Enzyme inhibition | Enzyme assays | Significant inhibition of cholinesterase activity |

Comparative Analysis

When compared with similar compounds, such as other piperidine derivatives, this compound demonstrates unique properties due to its chlorophenyl substitution. This modification is believed to enhance its binding affinity to specific targets, thus increasing its biological effectiveness.

Similar Compounds Comparison

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(4-methylpiperidin-1-yl)ethyl N-phenylcarbamate | Lacks chlorophenyl group | Moderate CNS effects |

| 2-(4-methylpiperidin-1-yl)ethyl N-(4-fluorophenyl)carbamate | Fluorine instead of chlorine | Enhanced receptor binding |

Q & A

Basic Synthesis: What are the standard protocols for synthesizing 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate?

Methodological Answer:

The synthesis typically involves three key steps:

Piperidine Derivative Preparation : Formation of the 4-methylpiperidine ring via cyclization or substitution reactions. For example, alkylation of piperidine precursors with methyl iodide under basic conditions .

Intermediate Functionalization : Coupling the piperidine derivative to an ethyl linker. This may involve nucleophilic substitution (e.g., reacting 4-methylpiperidine with 2-chloroethylamine).

Carbamate Formation : Reaction of the intermediate with 4-chlorophenyl isocyanate or chloroformate derivatives. For instance, using phenyl isocyanate in chloroform with catalytic HCl to form the carbamate bond .

Key Considerations : Purity is monitored via TLC, and yields are optimized by controlling reaction time/temperature .

Structural Characterization: Which analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., chair conformation of the piperidine ring, as seen in related N-(4-chlorophenyl)piperidine carboxamides) .

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methyl groups on piperidine, aromatic protons on the chlorophenyl ring) .

- IR Spectroscopy : Detects functional groups (e.g., carbamate C=O stretch at ~1700 cm) .

Basic Biological Screening: How is the compound’s preliminary bioactivity assessed?

Methodological Answer:

- Enzyme Inhibition Assays : Test affinity for targets like acetylcholinesterase or kinases using spectrophotometric methods (e.g., Ellman’s assay for cholinesterase inhibition) .

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Synthesis Optimization: How can reaction conditions be modified to improve yield or purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbamate formation efficiency .

- Catalyst Use : Lewis acids (e.g., ZnCl) or organocatalysts improve reaction rates .

- Workup Strategies : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts .

Mechanistic Studies: What methods elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Predict binding modes to receptors (e.g., docking into ATP-binding pockets of kinases using AutoDock Vina) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Fluorescence Quenching : Measures ligand-induced changes in protein fluorescence to infer binding constants .

Structure-Activity Relationship (SAR) Analysis: How do structural modifications impact bioactivity?

Methodological Answer:

- Substituent Variation : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects on target binding .

- Linker Optimization : Replace the ethyl spacer with methyl or propyl groups to evaluate steric effects .

- Piperidine Modifications : Introduce bulkier substituents (e.g., 3,4-dimethylpiperidine) to probe conformational flexibility .

Data Contradictions: How to resolve discrepancies in reported synthesis yields or bioactivity?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) that may affect yields .

- Bioassay Standardization : Use identical cell lines and assay protocols (e.g., ATP-based viability assays) to minimize variability .

- Statistical Analysis : Apply ANOVA or t-tests to determine significance of observed differences .

Computational Modeling: Which in silico tools predict physicochemical or ADMET properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Models membrane permeability (e.g., using CHARMM force fields) .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .

Analytical Challenges: What issues arise in characterizing stereoisomers or polymorphs?

Methodological Answer:

- Chiral Chromatography : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- DSC/TGA : Differentiate polymorphs via melting point and thermal stability profiles .

- Solid-State NMR : Distinguish crystalline vs. amorphous forms .

Toxicity Profiling: What methodologies assess the compound’s safety profile?

Methodological Answer:

- In Vitro Hepatotoxicity : Use HepG2 cells to measure ALT/AST leakage post-treatment .

- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 .

- In Vivo Acute Toxicity : Determine LD in rodent models (OECD Guideline 423) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.